![molecular formula C21H25N3O3 B2782465 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380010-39-7](/img/structure/B2782465.png)
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one, also known as compound X, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in the regulation of oxidative stress and inflammation. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to modulate the activity of several neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in various disease models. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to reduce oxidative stress, inflammation, and cell death in the heart. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its high potency and selectivity, which makes it an ideal candidate for drug development. Another advantage is its low toxicity, which makes it a safe and well-tolerated drug. However, one limitation of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its poor solubility, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X. One direction is to optimize the synthesis method to improve the yield and purity of the 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X in animal models to determine its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X and to identify its molecular targets. Finally, clinical trials are needed to evaluate the therapeutic potential of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X in humans.
Synthesis Methods
The synthesis of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X involves several steps, including the preparation of starting materials, the formation of intermediates, and the final step of cyclization. The starting materials include 2-aminopyridine, oxalyl chloride, and piperidine. The intermediates include N-(2-chloroacetyl)pyridine-2-amine and 1-(2-chloroacetyl)pyridine-2,6-dione. The final step involves the reaction of the intermediate with phenylhydrazine to form 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has shown promising anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to have potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
2-[1-(oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20-10-9-18(16-6-2-1-3-7-16)22-24(20)17-11-13-23(14-12-17)21(26)19-8-4-5-15-27-19/h1-3,6-7,9-10,17,19H,4-5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXUHREPPBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

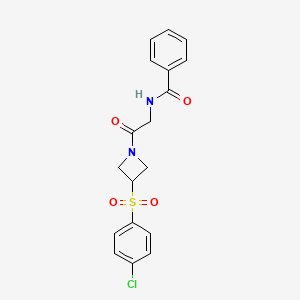
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
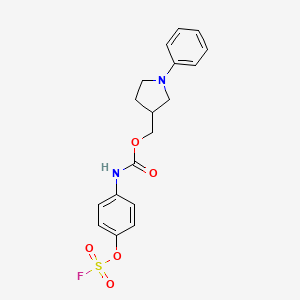
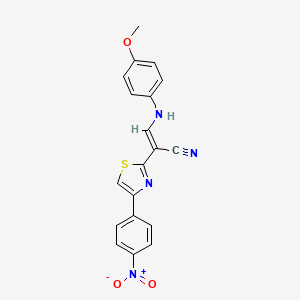

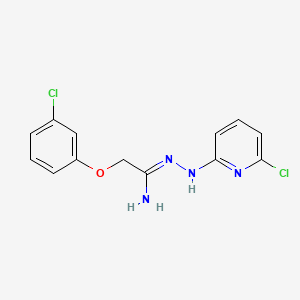
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
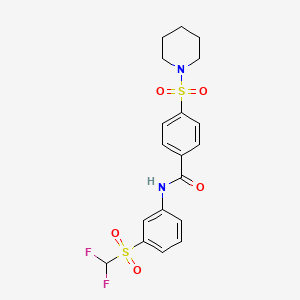
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)


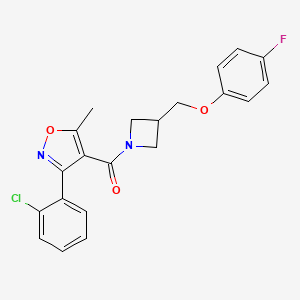
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)